REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[NH:11][CH:12]([CH3:13])[C:14](=[O:15])[NH:16][CH:17]([CH2:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)[C:25](=[O:26])[OH:27])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH2:28]([OH:29])[CH3:30]>>[NH2:11][CH:12]([CH3:13])[C:14](=[O:15])[NH:16][CH:17]([CH2:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)[C:25](=[O:26])[OH:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(NC(=O)OCc1ccccc1)C(=O)NC(Cc1ccccc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CC(N)C(=O)NC(Cc1ccccc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |